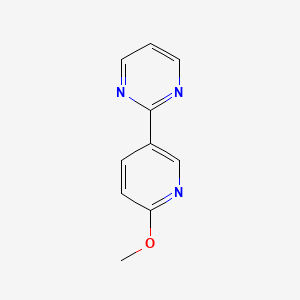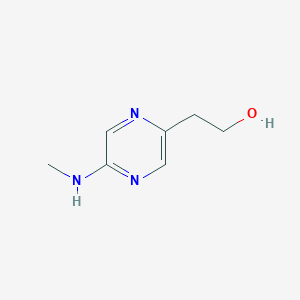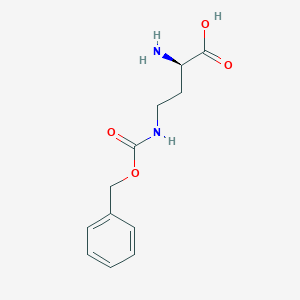
(R)-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid is a chiral amino acid derivative. It is characterized by the presence of an amino group, a benzyloxycarbonyl-protected amino group, and a butanoic acid moiety. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. One common method includes the reaction of ®-2-Aminobutanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective protection of the amino group.
Industrial Production Methods
Industrial production of ®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reagents and real-time monitoring of reaction conditions to optimize yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amino acid.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove the benzyloxycarbonyl group.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides protection during chemical reactions, allowing for selective modification of the amino acid. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing protein synthesis and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-4-(((tert-butoxycarbonyl)amino)butanoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
®-2-Amino-4-(((methoxycarbonyl)amino)butanoic acid: Uses a methoxycarbonyl group for protection.
Uniqueness
®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid is unique due to its benzyloxycarbonyl protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial.
Propriétés
Formule moléculaire |
C12H16N2O4 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
(2R)-2-amino-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-10(11(15)16)6-7-14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1 |
Clé InChI |
SDFDIECLEXOBAG-SNVBAGLBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NCC[C@H](C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


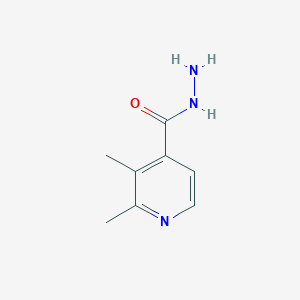
![2-Azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B13111585.png)
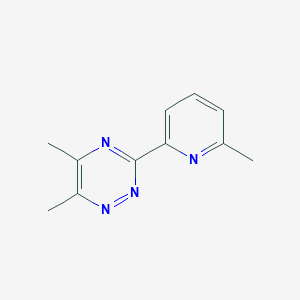


![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)

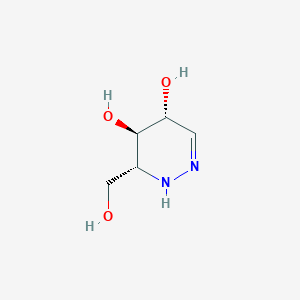
![2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide](/img/structure/B13111627.png)
